Erythrinin H
Description
Erythrinin H (C₁₇H₁₂O₇) is an isoflavonoid isolated from Erythrina arborescens and structurally characterized as a 7,4'-dihydroxy-5,5'-dimethoxy coupled coumarin with a unique ether bond between C-2 and C-2' positions . Its identification was confirmed via NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HREIMS), revealing 15 sp² carbons, two methoxy groups, and a fused coumarin-isoflavone framework . Unlike other prenylated isoflavonoids in the Erythrinin series, this compound lacks a prenyl side chain, instead featuring a rigid coumarin-isoflavone hybrid structure .
Properties
IUPAC Name |
3,8-dihydroxy-1,9-dimethoxy-[1]benzofuro[2,3-b]chromen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-21-11-5-8-10(6-9(11)19)23-17-14(8)16(20)15-12(22-2)3-7(18)4-13(15)24-17/h3-6,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWPNBDUOWOKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C3=C(O2)OC4=CC(=C(C=C43)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erythrinin H involves the extraction of the compound from the twigs of Erythrina arborescens using ethanol. The structure of this compound was elucidated through extensive spectroscopic studies . The synthetic routes for erythrina alkaloids, including this compound, often involve oxidative coupling and intramolecular rearrangement of tyrosine units .
Industrial Production Methods: The process may also include chemical synthesis methods to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Erythrinin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions include modified isoflavonoid derivatives with enhanced pharmacological properties .
Scientific Research Applications
Chemistry
Erythrinin H plays a significant role in the study of isoflavonoids. Its unique chemical structure facilitates research into the synthesis and modification of these compounds, which are important due to their wide-ranging biological activities. The compound's multiple hydroxyl groups contribute to its reactivity and potential for further chemical transformations.
Biological Applications
Antioxidant Activity
this compound exhibits strong antioxidant properties, making it a candidate for managing oxidative stress-related disorders. It scavenges free radicals and inhibits pro-oxidant signaling pathways such as MAPK, AP1, and NFκB, which are implicated in various diseases .
Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation. This property is particularly relevant in developing therapies for diseases such as arthritis and other inflammatory disorders.
Antidiabetic Effects
Studies have suggested that this compound may have antidiabetic properties, potentially aiding in the management of blood sugar levels and improving insulin sensitivity. This application is critical in addressing the growing prevalence of diabetes globally.
Medical Applications
This compound has been investigated for its potential therapeutic effects in various medical contexts:
- Pain Management : Research indicates that extracts containing this compound can exhibit analgesic activity comparable to standard pain relief medications like morphine .
- Antimicrobial Activity : The compound has shown promise against various pathogens, suggesting its utility in developing new antimicrobial agents .
- Therapeutic Use in Folk Medicine : The Erythrina species have a long history of use in traditional medicine for treating infections, asthma, and depression, highlighting the compound's broad therapeutic potential .
Industrial Applications
Due to its antioxidant properties, this compound is being explored for use in natural preservatives and health supplements. Its ability to inhibit oxidative processes makes it valuable in food preservation and formulation of dietary supplements aimed at enhancing health and wellness.
Data Table: Comparative Analysis of this compound with Similar Compounds
| Compound | Antioxidant Activity | Anti-inflammatory Effects | Antidiabetic Properties |
|---|---|---|---|
| This compound | High | Significant | Potential |
| Genistein | Moderate | High | Moderate |
| Wighteone | Low | Moderate | Low |
| Alpinumisoflavone | Moderate | High | Low |
Case Study 1: Analgesic Activity Evaluation
A study evaluated the analgesic effects of an ethanolic extract of Erythrina variegata (a related species) containing this compound. The extract demonstrated significant pain relief in animal models comparable to diclofenac sodium, indicating its potential as a natural pain reliever .
Case Study 2: Antioxidant Potential
In another investigation focusing on the antioxidant capabilities of this compound, researchers found that it effectively reduced oxidative stress markers in vitro. This study underscored its potential for therapeutic applications in oxidative stress-related conditions such as neurodegenerative diseases .
Case Study 3: Antimicrobial Properties
Research highlighted the antimicrobial efficacy of this compound against several bacterial strains. The findings suggest that this compound could be developed into effective antimicrobial agents for clinical use .
Mechanism of Action
Erythrinin H exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits pro-oxidant signaling pathways such as MAPK, AP1, and NFκB . These actions help reduce oxidative stress and inflammation, contributing to its therapeutic potential .
Comparison with Similar Compounds
Table 1: Structural Features of Erythrinin H and Related Isoflavonoids
Key Observations :
- This compound is distinguished by its coupled coumarin-isoflavone system , absent in other Erythrinins (e.g., Erythrinin C, F, G), which typically feature prenyl or dihydrofuran substituents .
Pharmacological Activity
Table 2: Comparative Bioactivity of this compound and Analogues
Key Observations :
- Erythrinin C exhibits superior DHODH inhibition compared to this compound, attributed to its prenyl group enhancing hydrophobic interactions with the enzyme's active site (e.g., residues TYR356, PRO52) .
- This compound lacks reported in vitro or in vivo activity data, limiting direct pharmacological comparison. Its structural rigidity may hinder enzyme binding compared to flexible prenylated analogues .
ADMET and Drug-Likeness
Table 3: Pharmacokinetic Profiles
Key Observations :
- Erythrinin C meets Lipinski’s rules (MW < 500, LogP < 5, H-bond donors ≤ 5), with favorable ADMET properties .
- No ADMET data exists for this compound, though its lower molecular weight (328.28 vs.
Biological Activity
Erythrinin H is a compound belonging to the class of erythrinan alkaloids, which are derived from plants in the Erythrina genus. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.
Overview of this compound
This compound is structurally related to other erythrinan alkaloids, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Research has indicated that these compounds can interact with various biological targets, influencing cellular processes such as apoptosis and proliferation.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Key findings include:
- Cytotoxic Effects : this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in lung adenocarcinoma and breast cancer cell lines by activating intrinsic and extrinsic apoptotic pathways .
- Mechanism of Action : The compound's mechanism involves the modulation of caspase pathways, leading to DNA fragmentation and cell shrinkage, hallmarks of apoptosis. It may also inhibit key enzymes involved in tumor growth and survival .
Inhibitory Effects on Dihydroorotate Dehydrogenase (DHODH)
This compound has been identified as a potential inhibitor of DHODH, an enzyme critical in the de novo pyrimidine biosynthesis pathway. This inhibition is particularly relevant in the context of acute myeloid leukemia (AML), where rapidly proliferating malignant cells require high levels of pyrimidines for DNA synthesis. Studies indicate that this compound can effectively block this pathway, thereby exerting its anticancer effects .
Clinical Relevance
A case study involving a 47-year-old woman diagnosed with AML demonstrated the importance of targeting DHODH in treatment strategies. The patient exhibited a high leukocyte count and was treated with standard chemotherapy alongside novel agents targeting DHODH. This approach aligns with findings that suggest compounds like this compound could enhance therapeutic outcomes by overcoming differentiation blockades in AML .
Binding Affinity and Docking Studies
Recent computational studies have assessed the binding affinity of this compound to DHODH using molecular docking techniques. The results indicated a strong binding interaction characterized by:
- Binding Energy : this compound displayed a binding energy of approximately -11.395 kcal/mol, suggesting a robust interaction with the DHODH receptor.
- Hydrogen Bonds : The compound formed multiple hydrogen bonds with key residues in the DHODH active site, enhancing its potential as a therapeutic agent .
Comparative Analysis of Erythrinin Alkaloids
| Compound | Binding Energy (kcal/mol) | Cytotoxicity (%) | Targeted Pathway |
|---|---|---|---|
| This compound | -11.395 | 42.07 (lung) | DHODH inhibition |
| Erythrinin C | -11.178 | 47.86 (breast) | DHODH inhibition |
| Genistein | -8.909 | 12.80 (breast) | Weak inhibition |
This table summarizes the comparative binding energies and cytotoxic effects of various erythrinan alkaloids, highlighting this compound's superior activity against cancer cell lines.
Q & A
Basic Research Questions
Q. What are the standard spectroscopic and chromatographic techniques for characterizing Erythrinin H’s structural identity and purity?
- Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to resolve stereochemistry and functional groups. Pair with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Use HPLC or UPLC with certified reference standards to assess purity (>95% threshold recommended). For reproducibility, document solvent systems, column specifications, and calibration protocols .
- Data Interpretation : Cross-validate spectral data with literature reports (e.g., NOESY correlations for spatial proximity) and address discrepancies by repeating experiments under controlled conditions (e.g., temperature, solvent) .
Q. How should researchers design an initial bioactivity screening protocol for this compound?
- Experimental Design :
- In vitro assays : Prioritize enzyme inhibition (e.g., kinase assays) or receptor-binding studies based on structural analogs. Include positive controls (e.g., staurosporine for kinase inhibition) and negative controls (solvent-only).
- Dose-response curves : Use at least five concentrations in triplicate to calculate IC₅₀/EC₅₀ values. Apply statistical validation (e.g., ANOVA with post-hoc tests) to confirm significance .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?
- Contradiction Analysis Framework :
Source Evaluation : Compare assay conditions (e.g., cell lines, incubation time) and compound purity levels. For example, cytotoxicity in HeLa cells vs. HEK293 may reflect cell-specific uptake mechanisms .
Statistical Reassessment : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, weighting results by sample size and methodological rigor. Address heterogeneity using random-effects models .
Experimental Replication : Reproduce conflicting assays with standardized protocols (e.g., NIH preclinical guidelines for cell viability assays) .
- Example Table :
| Study | Cell Line | Purity (%) | IC₅₀ (µM) | Notes |
|---|---|---|---|---|
| A et al. | HeLa | 98 | 12.3 | 24h incubation |
| B et al. | HEK293 | 90 | 45.6 | 48h incubation |
Q. What methodologies optimize the synthetic pathway of this compound to improve yield and scalability?
- Synthetic Strategy :
- Retrosynthetic Analysis : Identify key bonds (e.g., ester linkages) for disconnection. Prioritize convergent synthesis over linear routes to reduce step count .
- Catalysis : Screen transition-metal catalysts (e.g., Pd for cross-couplings) under inert atmospheres. Monitor reaction progress via TLC/GC-MS .
Q. How can in vivo pharmacokinetic studies of this compound be designed to minimize interspecies variability?
- Experimental Protocol :
- Model Selection : Use ≥2 animal models (e.g., rodents and zebrafish) to assess absorption, distribution, and metabolism. Include both sexes to evaluate gender-based differences .
- Analytical Validation : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards. Perform linearity tests (R² >0.99) across expected concentration ranges .
Methodological Best Practices
Q. What criteria ensure a research question on this compound meets academic rigor and novelty?
- FINER Framework :
- Feasible : Align scope with available resources (e.g., "Does the lab have HPLC-MS access?").
- Novel : Address gaps (e.g., "No studies on this compound’s neuroprotective mechanisms").
- Ethical : Follow institutional review boards for in vivo work .
Q. How should researchers manage contradictory data in structure-activity relationship (SAR) studies of this compound analogs?
- Resolution Workflow :
Data Auditing : Re-examine synthetic routes for byproducts (e.g., epimerization during esterification).
Computational Modeling : Perform molecular docking to verify binding poses against target proteins (e.g., using AutoDock Vina). Compare with experimental IC₅₀ values .
Collaborative Validation : Share samples with independent labs for blinded retesting .
Data Management and Reproducibility
Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles apply to this compound research data?
- Implementation :
- Metadata : Include experimental parameters (e.g., NMR spectrometer frequency, solvent batch).
- Repositories : Deposit raw spectra in ChemSpider or PubChem with unique digital object identifiers (DOIs) .
- Reproducibility Checklist :
- Document instrument calibration dates.
- Archive synthetic intermediates for independent characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
